molecular formula C21H15FN6O2S2 B12628969 N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B12628969
M. Wt: 466.5 g/mol
InChI Key: DAZXGDKCTWHERQ-UHFFFAOYSA-N
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Description

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline core, a benzo[c][1,2,5]thiadiazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the Benzo[c][1,2,5]thiadiazole Moiety: This step involves the reaction of the quinoxaline derivative with a suitable thiadiazole precursor under specific conditions.

    Attachment of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to the presence of the benzo[c][1,2,5]thiadiazole moiety, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C21H15FN6O2S2

Molecular Weight

466.5 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C21H15FN6O2S2/c22-14-10-8-13(9-11-14)12-23-20-21(25-16-5-2-1-4-15(16)24-20)28-32(29,30)18-7-3-6-17-19(18)27-31-26-17/h1-11H,12H2,(H,23,24)(H,25,28)

InChI Key

DAZXGDKCTWHERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=C(C=C5)F

Origin of Product

United States

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